Diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate
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Overview
Description
Diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a [(4-bromophenyl)(phenylamino)methyl] moiety, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate typically involves a multi-step process. One common method is the Kabachnik–Fields reaction, which involves the condensation of an aldehyde (such as 4-bromobenzaldehyde), an amine (such as aniline), and diethyl phosphite. This reaction is often catalyzed by a base or an acid and can be carried out under solvent-free conditions or in the presence of a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Kabachnik–Fields reaction, and catalysts such as nano Cu₂O can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or phosphinite derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate involves its interaction with specific molecular targets. For instance, its derivatives can act as enzyme inhibitors by binding to the active site of enzymes and blocking their activity. The phosphonate group can mimic the transition state of enzyme-catalyzed reactions, leading to effective inhibition . Additionally, the compound can interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(4-methylphenyl)(phenylamino)methyl]phosphonate
- Diethyl [(4-isopropylphenyl)(phenylamino)methyl]phosphonate
- Diethyl [(4-methoxyphenyl)(phenylamino)methyl]phosphonate
Uniqueness
Diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate is unique due to the presence of the bromine atom in the 4-bromophenyl group. This bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of a wide range of derivatives . Additionally, the bromine atom can enhance the compound’s biological activity by increasing its binding affinity to molecular targets .
Properties
Molecular Formula |
C17H21BrNO3P |
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Molecular Weight |
398.2 g/mol |
IUPAC Name |
N-[(4-bromophenyl)-diethoxyphosphorylmethyl]aniline |
InChI |
InChI=1S/C17H21BrNO3P/c1-3-21-23(20,22-4-2)17(14-10-12-15(18)13-11-14)19-16-8-6-5-7-9-16/h5-13,17,19H,3-4H2,1-2H3 |
InChI Key |
RGMYQYJNWWXCHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
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